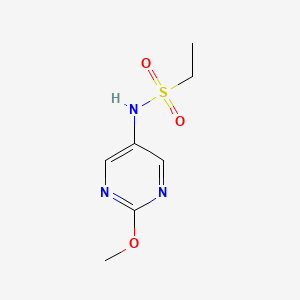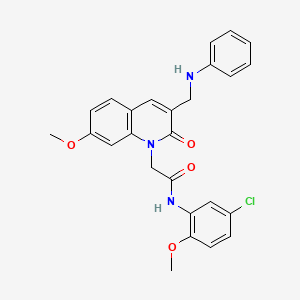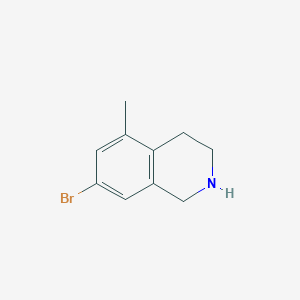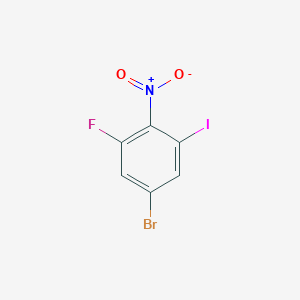![molecular formula C18H16Cl2N2S2 B2530065 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole CAS No. 318234-40-1](/img/structure/B2530065.png)
5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with simple precursors. For instance, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid is used as a starting material, which undergoes esterification, hydrazinolysis, and cyclization to form the core oxadiazole moiety before being further modified . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involves a condensation/cyclization reaction starting from a chlorothiophene derivative and a chlorophenyl hydrazine . These methods highlight the importance of regioselective reactions and careful control of reaction conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS . Single-crystal X-ray diffraction studies are also employed to unambiguously determine the structure of compounds, such as in the case of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The synthesized compounds can undergo further chemical reactions, such as the formation of metal complexes. For example, 4-amino-1-phenyl-5-pyrazolone based azo acid dyes can complex with transition metals like Chromium, Iron, and Copper . These reactions are significant for the development of materials with specific properties, such as dyes with high fastness values for application on leather.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of chlorophenyl and sulfanyl groups can impart certain electronic characteristics that are relevant for their biological activity. The synthesized compounds exhibit potential antibacterial activity against various bacterial strains, and their bioactivity is further supported by computational docking studies . Additionally, the metal complexes of azo acid dyes show promising fastness properties when applied to leather, indicating their practical utility in material applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole, due to its complex structure, is a subject of interest in the synthesis of pyrazole derivatives, which have broad applications ranging from pharmacology to materials science. For instance, vinyl phenyl sulfone and its derivatives have been utilized in the synthesis of diphenylpyrazoles via 1,3-dipolar cycloaddition reactions, showcasing the chemical versatility and potential for producing various substituted pyrazoles (Vasin et al., 2015). Moreover, the study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with potential antimicrobial and anticancer activity emphasizes the structural manipulation of pyrazole compounds to target specific biological activities, underlining the importance of such compounds in medicinal chemistry research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure Analysis
The detailed crystal structure analysis of pyrazole derivatives, including 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazoles, provides insights into their molecular geometry, electronic structure, and potential interactions in solid states. For example, Kumarasinghe, Hruby, and Nichol (2009) and Trilleras et al. (2005) have conducted studies that elucidate the crystal and molecular structure of pyrazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009); (Trilleras et al., 2005).
Biological Activities
The exploration of pyrazole derivatives in biological applications is a significant area of research, where these compounds are investigated for their potential antimicrobial, anticancer, and other pharmacological activities. Studies like those conducted by Dawood et al. (2011) on the anti-HSV-1 and cytotoxic activities of pyrazole-based heterocycles, and the antimicrobial screening of pyrazolone-based Schiff bases by Gupta (2015), highlight the ongoing research efforts to harness the therapeutic potential of pyrazole derivatives (Dawood et al., 2011); (Gupta, 2015).
Eigenschaften
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2S2/c1-22-18(20)16(11-23-14-5-3-2-4-6-14)17(21-22)12-24-15-9-7-13(19)8-10-15/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTTZRUDVCZFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)


![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/no-structure.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)


![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)
![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)
![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)